4-Feruloylquinic acid

Description

4-O-feruloyl-D-quinic acid is a natural product found in Coptis japonica and Coffea canephora with data available.

Structure

3D Structure

Properties

IUPAC Name |

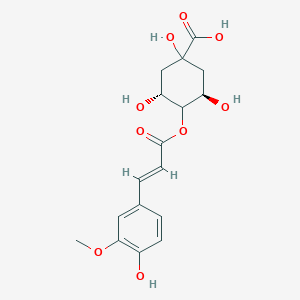

(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-13-6-9(2-4-10(13)18)3-5-14(21)26-15-11(19)7-17(24,16(22)23)8-12(15)20/h2-6,11-12,15,18-20,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,12-,15?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMFDSJJVNQXLT-XQCMRRNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC2[C@@H](CC(C[C@H]2O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 4-Feruloylquinic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Feruloylquinic acid (4-FQA), a prominent phenolic compound found in various plant sources, including coffee beans. This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential therapeutic applications of this natural product.

Executive Summary

This compound, a derivative of quinic acid and ferulic acid, has garnered significant interest for its potential antioxidant and anti-inflammatory activities. A thorough understanding of its physicochemical properties is fundamental for research and development, including formulation, bioavailability studies, and pharmacological assessments. This guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visualizes putative signaling pathways modulated by this compound.

Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀O₉ | [1][2][3] |

| Molecular Weight | 368.34 g/mol | [1][2][3] |

| Melting Point | 195-196 °C | [4] |

| pKa (Strongest Acidic) | 3.39 (Predicted) | [5] |

| logP (Octanol-Water) | -0.1 to 0.23 (Predicted) | [1][5][6] |

| Water Solubility | 2.8 g/L (Predicted) | [5] |

| Appearance | White to off-white solid | [2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rapid rate initially to determine an approximate melting range.

-

Refined Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.

Protocol (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Octanol-Water Partition Coefficient (logP)

The Shake Flask method is a classical approach, while HPLC-based methods offer a more rapid determination.

Protocol (HPLC Method):

-

Standard Preparation: A series of standard compounds with known logP values are selected.

-

Chromatography: The retention times of the standard compounds and this compound are determined using a reversed-phase HPLC system with a C18 column and a mobile phase of octanol-saturated water and water-saturated octanol.

-

Calibration Curve: A calibration curve is constructed by plotting the known logP values of the standards against their retention times.

-

logP Determination: The logP of this compound is determined by interpolating its retention time on the calibration curve.

Determination of Water Solubility

The shake-flask method is a common technique for determining the aqueous solubility of a compound.

Protocol:

-

Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Biological Activity and Signaling Pathways

This compound is believed to exert its biological effects through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on studies of 4-FQA, its isomers, and structurally related compounds, the following pathways are of significant interest.

Antioxidant Activity via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. Evidence suggests that coffee pulp extract, which contains feruloylquinic acid isomers, can activate this protective pathway.

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Anti-inflammatory Activity via Inhibition of NF-κB and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Structurally similar compounds to 4-FQA, such as 4,5-dicaffeoylquinic acid, have been shown to inhibit pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Caption: Putative inhibition of NF-κB and MAPK inflammatory pathways by this compound.

Conclusion

This compound possesses physicochemical properties that make it a compelling candidate for further investigation as a therapeutic agent. Its predicted solubility and logP suggest potential for oral bioavailability, while its antioxidant and anti-inflammatory activities, mediated through the Nrf2, NF-κB, and MAPK pathways, highlight its pharmacological relevance. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.

References

- 1. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

A Technical Guide to the Natural Sources, Isolation, and Biological Significance of 4-Feruloylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-feruloylquinic acid, a phenolic compound of growing interest in the scientific community. The document details its primary natural sources, comprehensive protocols for its isolation and purification, and an exploration of its biological activities, with a focus on its antioxidant and potential anti-inflammatory mechanisms.

Natural Sources of this compound

This compound is a derivative of quinic acid and ferulic acid, commonly found in a variety of plant species. Its presence is particularly notable in coffee beans, members of the Asteraceae family, and certain fruits. The concentration of this compound can vary significantly depending on the plant species, variety, and processing methods.

Coffee Beans (Coffea spp.)

Green coffee beans are a rich source of chlorogenic acids, including the three main isomers of feruloylquinic acid: 3-, 4-, and 5-feruloylquinic acid. Coffea canephora (Robusta) beans generally contain higher concentrations of these compounds compared to Coffea arabica. The roasting process can lead to the degradation of this compound.

Asteraceae Family

Several species within the Asteraceae family are known to contain feruloylquinic acids. Notably, the flower buds of Aster ageratoides have been identified as a significant source of these compounds, with feruloylquinic acids being the dominant mono-acyl chlorogenic acids.

Honeysuckle Berries (Lonicera spp.)

Edible honeysuckle berries, such as those from Lonicera caerulea, contain a variety of polyphenolic compounds, including derivatives of hydroxycinnamic acid. While specific quantitative data for this compound is less common, the presence of related chlorogenic acids suggests these berries as a potential source.

Other Plant Sources

This compound has also been reported in other plants, including Coptis japonica and Stemona japonica. Additionally, it can be found in fruits such as European plums, peaches, jostaberries, and apricots.

Table 1: Quantitative Data of this compound in Various Natural Sources

| Natural Source | Plant Part | This compound Content | Reference |

| Coffea canephora (Robusta) | Green Beans | ~30.05 mg/100 ml (in beverage) | [1] |

| Aster ageratoides | Flower Buds | Dominate mono-acyl chlorogenic acid | [2] |

| Lonicera caerulea | Berries | Presence of related hydroxycinnamic acids | [3][4] |

| Stemona japonica | - | Isolated from the plant | [5] |

Note: Direct comparison of quantitative data is challenging due to variations in analytical methods, extraction procedures, and reporting units across different studies.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) are effective techniques for this purpose.

General Extraction Protocol

A general procedure for the extraction of phenolic compounds, including this compound, from plant material is as follows:

-

Sample Preparation : The plant material (e.g., ground green coffee beans, dried flower buds) is lyophilized and finely powdered to increase the surface area for extraction.

-

Solvent Extraction : The powdered material is extracted with a polar solvent. Common solvents include methanol, ethanol, or a mixture of methanol/water (e.g., 80:20, v/v). The extraction can be performed at room temperature with agitation or under reflux.

-

Filtration and Concentration : The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) Protocol

Preparative HPLC is a high-resolution technique for purifying specific compounds from a mixture.

-

Column : A reversed-phase C18 column is commonly used.

-

Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Elution : A typical gradient might start with a low percentage of solvent B, gradually increasing to elute compounds of increasing hydrophobicity.

-

Detection : A UV detector set at approximately 325 nm, the maximum absorbance for feruloylquinic acids.

-

Fraction Collection : Fractions are collected as the eluent exits the detector. The fractions corresponding to the peak of this compound are collected, combined, and the solvent is evaporated.

-

Purity Analysis : The purity of the isolated compound is confirmed using analytical HPLC.

High-Speed Counter-Current Chromatography (HSCCC) Protocol

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected. A common system for separating moderately polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water. The partition coefficient (K) of the target compound should be close to 1 for optimal separation.

-

Stationary and Mobile Phases : One phase of the solvent system is used as the stationary phase, which is retained in the CCC coil by centrifugal force, while the other phase is used as the mobile phase.

-

Separation : The crude extract is dissolved in a small volume of the solvent system and injected into the CCC instrument. The mobile phase is then pumped through the coil, and the separated compounds are eluted.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by analytical HPLC to identify those containing pure this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound are primarily attributed to its antioxidant properties. Emerging research also suggests potential anti-inflammatory effects.

Antioxidant Activity

This compound acts as a potent antioxidant through its ability to scavenge free radicals. This is achieved through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl group of the ferulic acid moiety can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET) : The compound can donate an electron to a free radical, followed by proton transfer, to neutralize the radical species.[6][7][8]

These mechanisms are crucial in protecting cells from oxidative damage caused by reactive oxygen species (ROS).

Anti-inflammatory Activity

While direct studies on this compound are limited, related phenolic compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. Phenolic compounds may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Experimental Workflows

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

Conclusion

This compound is a naturally occurring phenolic compound with significant antioxidant properties and potential for anti-inflammatory activity. Its presence in common dietary sources like coffee and certain fruits makes it an interesting subject for further research in nutrition and drug development. The methodologies outlined in this guide provide a framework for the extraction, isolation, and characterization of this compound, paving the way for more detailed investigations into its biological mechanisms and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Profiling the chlorogenic acids of aster by HPLC-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of 4-Feruloylquinic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid, a member of the hydroxycinnamoyl-quinic acid (HCQA) family, is a significant secondary metabolite in many plant species. These compounds play crucial roles in plant defense against pathogens and herbivores, as well as providing protection from UV radiation. In recent years, this compound and related compounds have garnered increasing interest from the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and other health-promoting properties. Understanding the biosynthetic pathway of this compound is paramount for its targeted production and extraction, as well as for the metabolic engineering of crops with enhanced nutritional and therapeutic value.

This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visualizations of the metabolic and regulatory pathways.

Core Biosynthetic Pathway

The biosynthesis of this compound is intricately linked to two fundamental metabolic pathways in plants: the shikimate pathway and the phenylpropanoid pathway. The shikimate pathway provides the aromatic amino acid L-phenylalanine, the precursor for the phenylpropanoid pathway, which in turn synthesizes the hydroxycinnamoyl-CoAs required for the formation of this compound.

The core pathway involves the following key steps:

-

Shikimate Pathway: This pathway, occurring in the plastids, converts simple carbohydrate precursors into chorismate, which is then converted to L-phenylalanine.

-

General Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA.

-

Hydroxylation and Methylation: p-Coumaroyl-CoA serves as a branch point. It can be hydroxylated by p-coumaroyl CoA 3'-hydroxylase (C3'H) to yield caffeoyl-CoA. Subsequently, caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the methylation of caffeoyl-CoA to produce feruloyl-CoA.

-

Esterification: The final step is the esterification of feruloyl-CoA with quinic acid, a cyclitol derived from the shikimate pathway. This reaction is catalyzed by a hydroxycinnamoyl-CoA:quinate hydroxycinnamoyltransferase (HQT) . While HQT enzymes can utilize various hydroxycinnamoyl-CoAs, the specific isoform and its affinity for feruloyl-CoA determine the efficiency of this compound formation.

Quantitative Data

Understanding the kinetics of the enzymes involved in the biosynthesis of this compound is crucial for modeling metabolic flux and for targeted genetic manipulation. The following tables summarize key quantitative data available in the literature.

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Plant/Organism | Reference |

| HCT | p-coumaroyl-CoA | 60 | - | - | Physcomitrella patens | [1] |

| HCT | Shikimate | 220 | - | 5.1 | Physcomitrella patens | [1] |

| HCT | Quinate | 9400 | - | 3.5 | Physcomitrella patens | [1] |

| HQT1 | Caffeoyl-CoA | 13 ± 2 | - | - | Cynara cardunculus | [2] |

| HQT1 | p-coumaroyl-CoA | 31 ± 5 | - | - | Cynara cardunculus | [2] |

| HQT1 | Quinate (with Caffeoyl-CoA) | 130 ± 20 | - | - | Cynara cardunculus | [2] |

| HQT1 | Quinate (with p-coumaroyl-CoA) | 280 ± 30 | - | - | Cynara cardunculus | [2] |

| HQT2 | Caffeoyl-CoA | 20 ± 3 | - | - | Cynara cardunculus | [2] |

| HQT2 | p-coumaroyl-CoA | 11 ± 2 | - | - | Cynara cardunculus | [2] |

| HQT2 | Quinate (with Caffeoyl-CoA) | 210 ± 40 | - | - | Cynara cardunculus | [2] |

| HQT2 | Quinate (with p-coumaroyl-CoA) | 120 ± 20 | - | - | Cynara cardunculus | [2] |

| Feruloyl-CoA Synthetase | Ferulic Acid | 120 | 36.82 | 45.9 | Soil Metagenome | [3] |

| Metabolite | Plant Species | Tissue | Concentration (nmol/g FW) | Reference |

| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Leaves | ~2200 | [4] |

| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Stems | ~570 | [4] |

| Chlorogenic Acid (5-CQA) | Miscanthus sinensis | Flowers | ~1100 | [4] |

| p-Coumaroylquinic acids | Miscanthus sinensis | Leaves | ~1400 | [4] |

| Feruloylquinic acids | Miscanthus sinensis | Leaves | ~280 | [4] |

Experimental Protocols

Metabolite Extraction from Plant Tissue

This protocol is a general method for the extraction of semi-polar metabolites like feruloylquinic acid from plant tissues.

Materials:

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% (v/v) methanol, pre-chilled to -20°C

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Vacuum concentrator (e.g., SpeedVac)

Procedure:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add 1 mL of ice-cold 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture on a shaker at 4°C for at least 1 hour to allow for efficient extraction.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant to completeness using a vacuum concentrator.

-

The dried extract can be stored at -80°C until analysis. For analysis, reconstitute the extract in a suitable solvent (e.g., 50% methanol).

HCT/HQT Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of HCT and HQT enzymes. The assay measures the formation of the CoA-ester product.

Materials:

-

Protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, 1% PVPP)

-

Substrates: p-coumaroyl-CoA, caffeoyl-CoA, or feruloyl-CoA (acyl donor); shikimic acid or quinic acid (acyl acceptor)

-

Coenzyme A (for reverse reaction)

-

Spectrophotometer capable of reading in the UV range (e.g., 340-360 nm)

-

96-well UV-transparent microplates or quartz cuvettes

Procedure for Forward Reaction:

-

Prepare a reaction mixture containing:

-

100 mM phosphate buffer (pH 7.0)

-

1 mM EDTA

-

400 µM hydroxycinnamoyl-CoA (e.g., feruloyl-CoA)

-

5 mM quinic acid (for HQT) or shikimic acid (for HCT)

-

-

Add a known amount of crude or purified enzyme extract to initiate the reaction.

-

Monitor the decrease in absorbance at the wavelength corresponding to the specific CoA-ester (e.g., ~346 nm for feruloyl-CoA) over time.

-

Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of the hydroxycinnamoyl-CoA.

Procedure for Reverse Reaction:

-

Prepare a reaction mixture containing:

-

100 mM phosphate buffer (pH 7.0)

-

1 mM EDTA

-

400 µM of the corresponding hydroxycinnamoyl-quinic or -shikimic acid (e.g., this compound)

-

400 µM Coenzyme A

-

-

Add a known amount of crude or purified enzyme extract to initiate the reaction.

-

Monitor the increase in absorbance at the wavelength corresponding to the formation of the CoA-ester (e.g., ~346 nm for feruloyl-CoA) over time.[5]

-

Calculate the enzyme activity based on the rate of product formation.

HPLC-DAD Analysis of Feruloylquinic Acids

This protocol provides a general method for the separation and quantification of feruloylquinic acids using High-Performance Liquid Chromatography with a Diode Array Detector.

Instrumentation and Columns:

-

HPLC system with a binary pump, autosampler, and diode array detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

A typical gradient could be:

-

0-5 min: 5% B

-

5-30 min: linear gradient to 30% B

-

30-35 min: linear gradient to 95% B

-

35-40 min: hold at 95% B

-

40-45 min: return to 5% B and equilibrate

-

Detection:

-

Monitor at 325 nm for hydroxycinnamoyl derivatives.

-

Acquire spectra from 200-400 nm to aid in peak identification.

Quantification:

-

Prepare a standard curve using an authentic this compound standard of known concentrations.

-

Integrate the peak area corresponding to this compound in the samples and quantify using the standard curve.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a highly regulated process, involving transcriptional control and potential metabolic channeling. The following diagrams, in DOT language for Graphviz, illustrate these complex relationships.

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound from primary metabolites.

Transcriptional Regulation of the Phenylpropanoid Pathway

Caption: Transcriptional regulation of phenylpropanoid pathway genes by stress signals.

Experimental Workflow for Enzyme Activity Measurement

Caption: A typical workflow for measuring the activity of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a multi-step process that is tightly integrated with primary and secondary metabolism in plants. This technical guide has provided a comprehensive overview of the pathway, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular logic. A deeper understanding of this pathway will undoubtedly facilitate the development of novel strategies for the production and utilization of this valuable bioactive compound in the pharmaceutical and food industries. Further research is needed to fully elucidate the specificities of the HQT isoforms involved, the in vivo concentrations of pathway intermediates, and the intricate details of the transcriptional regulatory network.

References

- 1. Functional Analysis of Metabolic Channeling and Regulation in Lignin Biosynthesis: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-Regulatory Elements in Plant Development, Adaptation, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

4-Feruloylquinic Acid: A Comprehensive Technical Guide on its Discovery, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid, a prominent member of the chlorogenic acid family, has garnered significant scientific interest due to its widespread presence in the human diet, notably in coffee, and its potential as a valuable bioactive compound. This technical guide provides an in-depth exploration of the discovery and history of 4-feruloylquinic acid, alongside a detailed examination of its biological activities and the underlying molecular mechanisms. This document summarizes key quantitative data, outlines experimental protocols for its synthesis, isolation, and biological evaluation, and visualizes the intricate signaling pathways it modulates. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, aiming to facilitate further investigation into the therapeutic applications of this promising phytochemical.

Discovery and History

The journey to understanding this compound is intrinsically linked to the broader history of chlorogenic acids. The term "chlorogenic acid" was first used in the early 20th century to describe a substance in plants that turned green upon oxidation.[1] The fundamental structure of chlorogenic acid as an ester of caffeic acid and quinic acid was established in 1932.[1]

The specific isomers of feruloylquinic acid, including 4-O-feruloylquinic acid, were identified later as analytical techniques advanced. These compounds are recognized as significant constituents of green and roasted coffee beans, contributing to their flavor profile and biological properties.[2] While the precise first isolation of 4-O-feruloylquinic acid is not definitively documented in a single seminal publication, its characterization emerged from the collective efforts of chemists working to elucidate the complex composition of plant phenolics throughout the mid-20th century. A notable publication by Sondheimer, Szymanski, and Corse in 1961 detailed the isolation of chlorogenic acid and its isomers from coffee, contributing to the foundational knowledge in this area.[3] The development of synthetic routes to produce specific isomers, including 4-O-feruloylquinic acid, has been crucial for enabling detailed biological studies.[2]

Physicochemical Properties

4-O-Feruloylquinic acid is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine. Its chemical structure consists of a ferulic acid moiety esterified to the 4-hydroxyl group of quinic acid.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₉ | [4] |

| Molecular Weight | 368.34 g/mol | [4] |

| CAS Number | 2613-86-7 | [4] |

| IUPAC Name | (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid | [4] |

Biological Activities and Quantitative Data

While research specifically focused on this compound is still emerging compared to its parent compound, ferulic acid, preliminary studies indicate a range of promising biological activities. The majority of the quantitative data available is for the related compound, 3-O-feruloylquinic acid, which provides a valuable point of reference.

| Biological Activity | Assay | Test System | IC₅₀ / EC₅₀ | Reference |

| Antioxidant | DPPH Radical Scavenging | In vitro | 0.06 mg/mL (for 3-O-feruloylquinic acid) | [5] |

| ABTS Radical Scavenging | In vitro | 0.017 mg/mL (for 3-O-feruloylquinic acid) | [5] | |

| Hydroxyl Radical Scavenging | In vitro | 0.49 mg/mL (for 3-O-feruloylquinic acid) | [5] | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Not specifically determined for 4-FQA. 3-FQA showed inhibition at 1-400 µg/mL. | [5] |

| Antiviral | Anti-AIV (H5N1) Activity | Neutral Red Uptake Assay | Moderate inhibitory effect (quantitative data not provided) | [6] |

Signaling Pathways and Mechanisms of Action

The molecular mechanisms underlying the bioactivity of this compound are thought to be closely related to those of its constituent, ferulic acid. Ferulic acid is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. It is hypothesized that this compound exerts its effects through similar pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Ferulic acid has been shown to inhibit NF-κB activation, and it is proposed that this compound shares this mechanism.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. Studies on ferulic acid suggest that it can inhibit the PI3K/Akt pathway, a mechanism that may also be relevant for this compound.[7]

References

4-Feruloylquinic Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of 4-Feruloylquinic acid, its structural relationship with chlorogenic acids, biosynthesis, and its role in cellular signaling pathways.

Introduction

This compound (4-FQA) is a phenolic compound belonging to the extensive family of chlorogenic acids (CGAs). These compounds are esters formed between a hydroxycinnamic acid and quinic acid.[1][2] Specifically, 4-FQA is the ester of ferulic acid and quinic acid at the 4-position of the quinic acid ring.[3] As a significant dietary polyphenol found in various plants, notably coffee, fruits, and vegetables, 4-FQA and its isomers have garnered considerable interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[2][4] This technical guide provides a detailed overview of this compound for researchers, scientists, and drug development professionals, encompassing its chemical properties, biosynthesis, analytical methodologies, and biological activities with a focus on relevant signaling pathways.

Chemical Structure and Isomerism

Chlorogenic acids are a diverse group of esters of quinic acid and various hydroxycinnamic acids, such as caffeic acid, ferulic acid, and p-coumaric acid.[2] this compound is structurally characterized by a ferulic acid moiety esterified to the hydroxyl group at the C4 position of the quinic acid backbone.[3] It exists alongside its positional isomers, 3-Feruloylquinic acid (3-FQA) and 5-Feruloylquinic acid (5-FQA), which differ in the esterification site on the quinic acid ring.[2]

The general structure of feruloylquinic acids consists of a quinic acid core and a ferulic acid acyl group. The IUPAC name for 4-O-Feruloylquinic acid is (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid.[5]

Biosynthesis of Chlorogenic Acids

The biosynthesis of chlorogenic acids, including this compound, is an integral part of the phenylpropanoid pathway in plants. This metabolic sequence begins with the amino acid L-phenylalanine.

The key enzymatic steps involved in the formation of the precursors and the final chlorogenic acid molecule are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by converting it to its CoA thioester, p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): This enzyme is pivotal in esterifying p-coumaroyl-CoA with either shikimic acid or quinic acid.

-

p-Coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety to a caffeoyl group.

-

Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): This enzyme specifically transfers the hydroxycinnamoyl group from CoA to quinic acid, leading to the formation of chlorogenic acid isomers.[6]

The biosynthesis of feruloylquinic acids follows a similar pathway, with an additional methylation step catalyzed by Caffeoyl-CoA O-methyltransferase (CCoAOMT) to convert the caffeoyl group to a feruloyl group.

Quantitative Data

The concentration of this compound and other chlorogenic acids varies significantly depending on the plant source, variety, and processing methods. Coffee beans are a particularly rich source.

| Compound | Plant Source | Concentration | Reference |

| This compound | Robusta coffee beverage (Filter) | 30.05 mg/100 ml | [5] |

| Total Feruloylquinic acids | Coffee silverskin | 143 mg/100 g | [6] |

| Total Feruloylquinic acids | Green Ilex paraguariensis | 159 mg/100 g (dry weight) | [7] |

| 5-Feruloylquinic acid | Green coffee beans | Approx. 4% of total CGA content | [2] |

| Total Chlorogenic acids | Walnut leaves (September) | ~1.5 mg/g (dry weight) | [8] |

| Compound | Antioxidant Activity (IC50) | Assay | Reference |

| Ferulic acid | 66 ± 2.3 µM | DPPH | [9] |

| Ferulic acid | 12 ± 2.3 µM | ABTS | [9] |

| Caffeic acid | 5.9 µg/mL | DPPH | [10] |

| 4,5-Dicaffeoylquinic acid | Superior to other diCQA isomers and chlorogen | Various | [11] |

Biological Activities and Signaling Pathways

This compound and related chlorogenic acids exhibit a range of biological activities, with their antioxidant and anti-inflammatory properties being the most extensively studied. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: NF-κB and MAPK Pathways

Chronic inflammation is implicated in a multitude of diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.

-

NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[11][12] Studies on related chlorogenic acids, such as 4,5-dicaffeoylquinic acid, have shown that they can inhibit the nuclear translocation of NF-κB by suppressing the phosphorylation and degradation of IκBα.[11] Ferulic acid, the core component of 4-FQA, has also been shown to exert its anti-inflammatory effects by modulating the NF-κB pathway, with its effectiveness being dependent on the Keap1 protein.[12]

-

MAPK Pathway: The MAPK family includes three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.[13][14] These kinases are activated by various extracellular stimuli and play a crucial role in transducing signals that regulate inflammation, cell proliferation, and apoptosis.[15] Pretreatment with 4,5-dicaffeoylquinic acid has been demonstrated to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 MAPK in a dose-dependent manner.[11]

Experimental Protocols

Extraction and Isolation of Feruloylquinic Acids from Plant Material

This protocol provides a general framework for the extraction and isolation of feruloylquinic acids. Optimization may be required depending on the specific plant matrix.

Materials:

-

Dried and powdered plant material

-

Hexane

-

Methanol/water (80:20, v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Regenerated cellulose filters (0.2 µm)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

-

Defatting: Weigh 2 g of the freeze-dried and powdered plant material and extract with 20 mL of hexane to remove lipids. Discard the hexane fraction.

-

Extraction: To the defatted plant material, add 15 mL of a methanol/water (80:20, v/v) solution.

-

Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture for 15 minutes at 1000 x g.

-

Supernatant Collection: Carefully collect the supernatant.

-

Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant material to ensure exhaustive extraction.

-

Solvent Evaporation: Combine all the supernatants and evaporate the solvent using a rotary evaporator under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in 2 mL of methanol/water (80:20, v/v).

-

Filtration: Filter the final extract through a 0.2 µm regenerated cellulose filter.

-

Isolation: The filtered extract can then be subjected to preparative HPLC for the isolation of individual feruloylquinic acid isomers.[16]

Quantification by HPLC-DAD-ESI-QTOF-MS

This method allows for the identification and quantification of this compound and its isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometer (ESI-QTOF-MS).

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The specific gradient will depend on the separation requirements.

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Column Temperature: 25-35 °C.

-

Injection Volume: 5-10 µL.

-

DAD Detection: Monitor at wavelengths relevant for hydroxycinnamic acids, such as 320-330 nm.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic acids.

-

Capillary Voltage: ~3500 V.

-

Drying Gas (N2) Flow and Temperature: Optimized for the specific instrument, e.g., 9.0 L/min at 350 °C.

-

Nebulizer Pressure: ~50 psi.

-

Fragmentor Voltage: Adjusted to induce fragmentation for MS/MS analysis.

-

Mass Range: Scan a range appropriate for the target molecules, e.g., m/z 50-1000.

Quantification:

-

Prepare calibration curves using authentic standards of 3-FQA, 4-FQA, and 5-FQA at various concentrations.

-

Quantification is performed by integrating the peak areas from the DAD chromatogram or by using selected ion monitoring (SIM) in the mass spectrometer.[16]

Conclusion

This compound, as a prominent member of the chlorogenic acid family, represents a compelling subject for research in the fields of phytochemistry, nutrition, and drug discovery. Its widespread occurrence in the human diet and its demonstrated antioxidant and anti-inflammatory properties, mediated through critical cellular signaling pathways, underscore its potential as a health-promoting agent. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into the precise mechanisms of action and therapeutic applications of this compound and its related compounds. A deeper understanding of these molecules will be instrumental in harnessing their full potential for human health and wellness.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Ferulic acid: extraction, estimation, bioactivity and applications for human health and food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Concentration data for this compound in Robusta coffee beverage [Filter] - Phenol-Explorer [phenol-explorer.eu]

- 6. researchgate.net [researchgate.net]

- 7. ninho.inca.gov.br [ninho.inca.gov.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lupinepublishers.com [lupinepublishers.com]

- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cris.unibo.it [cris.unibo.it]

In Vitro Antioxidant Capacity of 4-Feruloylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Feruloylquinic acid, a derivative of quinic acid and ferulic acid, is a phenolic compound found in various plant sources, including coffee beans.[1][2] Phenolic compounds are of significant interest in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, which are often attributed to their antioxidant properties.[3] This technical guide provides an in-depth overview of the in vitro antioxidant capacity of feruloylquinic acids, with a focus on this compound. Due to a notable lack of specific quantitative data for the 4-isomer in the current scientific literature, data for its close isomer, 3-feruloylquinic acid, is presented as a valuable proxy. This guide summarizes available quantitative data, details common experimental protocols for assessing antioxidant capacity, and provides visual representations of experimental workflows and assay principles to aid in research and development.

Quantitative Data on Antioxidant Capacity

The in vitro antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant activity.

Table 1: In Vitro Antioxidant Capacity of 3-O-Feruloylquinic Acid

| Assay | IC50 (mg/mL) | Radical Scavenged | Reference |

| DPPH | 0.06 | DPPH radical | |

| ABTS | 0.017 | ABTS radical cation | |

| Hydroxyl Radical | 0.49 | Hydroxyl radical |

It is important to note that these values are for 3-O-feruloylquinic acid and should be considered as an estimation of the potential activity of this compound. Further research is required to determine the specific antioxidant capacity of the 4-isomer.

Experimental Protocols for In Vitro Antioxidant Assays

Several standardized assays are commonly employed to determine the in vitro antioxidant capacity of chemical compounds. The following sections detail the methodologies for four widely used assays: DPPH, ABTS, FRAP, and ORAC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common method used to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM. The solution should be freshly prepared and kept in the dark to prevent degradation.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solutions at different concentrations.

-

A control is prepared by mixing the DPPH solution with the solvent.

-

Incubate the mixtures in the dark at room temperature for a specified period (typically 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM stock solution of ABTS in water.

-

Prepare a 2.45 mM stock solution of potassium persulfate in water.

-

To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add a small volume of the test compound or standard antioxidant at various concentrations to a fixed volume of the diluted ABTS•+ solution.

-

A control is prepared with the buffer instead of the sample.

-

Incubate the reaction mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.

Protocol:

-

Reagent Preparation:

-

The FRAP reagent is prepared fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard (e.g., FeSO₄·7H₂O) to a large volume of the FRAP reagent.

-

A blank is prepared using the solvent instead of the sample.

-

Incubate the mixture at 37°C for a specified time (typically 4-30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 593 nm.

-

The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as micromoles of Fe²⁺ equivalents per gram or mole of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals. The assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (e.g., fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a black 96-well microplate, add the fluorescent probe solution, followed by the sample or standard solutions.

-

Incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement and Calculation:

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are taken every 1-2 minutes for at least 60 minutes.

-

The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a blank and a standard (Trolox). The results are expressed as Trolox equivalents.

-

Visualizations

To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.

Caption: General workflow for in vitro antioxidant capacity testing.

Caption: Principles of common in vitro antioxidant assays.

Conclusion and Future Directions

This compound, as a member of the feruloylquinic acid family, is anticipated to possess significant antioxidant properties. While direct experimental data for the 4-isomer is currently scarce, the available information on 3-feruloylquinic acid suggests potent radical scavenging activity. The detailed protocols and principles of common in vitro antioxidant assays provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antioxidant capacity of this compound and other related compounds.

Future research should focus on generating specific quantitative data for this compound using a battery of antioxidant assays to establish a comprehensive profile of its activity. Such data is crucial for understanding its potential therapeutic applications and for guiding the development of new drugs and functional foods. Further investigations into the structure-activity relationships among different isomers of feruloylquinic acid would also provide valuable insights into the molecular determinants of their antioxidant potential.

References

An In-depth Technical Guide to 4-Feruloylquinic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Feruloylquinic acid, a prominent member of the hydroxycinnamoyl-quinic acid family, is a naturally occurring phenolic compound found in a variety of plant sources, most notably coffee beans. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 4-Feruloylquinic acid. It includes detailed spectroscopic data, experimental protocols for its isolation and characterization, and an exploration of its place within relevant biochemical pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

4-O-Feruloylquinic acid is an ester formed between ferulic acid and quinic acid. The feruloyl group is attached to the hydroxyl group at the 4th position of the quinic acid ring.

IUPAC Name: (1S,3R,4S,5R)-1,3,5-trihydroxy-4-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid[1].

Molecular Formula: C₁₇H₂₀O₉[1]

Molecular Weight: 368.34 g/mol [2]

Stereochemistry

The quinic acid moiety of this compound possesses multiple chiral centers, leading to specific stereoisomers. The naturally occurring and most studied form is derived from (-)-quinic acid. The precise stereochemistry is crucial for its biological activity and interaction with molecular targets. The IUPAC name specifies the stereochemical configuration at the chiral centers of the quinic acid ring as (1S,3R,4S,5R)[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 368.34 g/mol | [2] |

| Melting Point | 195-196 °C | [2] |

| pKa (strongest acidic) | 4.07 ± 0.50 | [2] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 9 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Spectroscopic Data for Structural Elucidation

The structural confirmation and characterization of this compound rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| Quinic Acid Moiety | |||

| H-1 | - | ~75 | Quaternary carbon |

| H-2ax | ~2.20 | ~37 | |

| H-2eq | ~2.10 | ||

| H-3 | ~4.20 | ~70 | |

| H-4 | ~5.30 | ~72 | Acylation site, downfield shift |

| H-5 | ~3.80 | ~73 | |

| H-6ax | ~2.30 | ~38 | |

| H-6eq | ~1.90 | ||

| COOH | - | ~177 | |

| Feruloyl Moiety | |||

| H-2' | ~7.15 (d) | ~127 | |

| H-5' | ~6.80 (d) | ~116 | |

| H-6' | ~7.05 (dd) | ~115 | |

| H-7' (α) | ~6.40 (d, J≈16 Hz) | ~115 | trans olefinic proton |

| H-8' (β) | ~7.60 (d, J≈16 Hz) | ~146 | trans olefinic proton |

| C-1' | - | ~126 | |

| C-3' | - | ~148 | |

| C-4' | - | ~150 | |

| C-9' (C=O) | - | ~168 | |

| OCH₃ | ~3.90 (s) | ~56 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and differentiation of feruloylquinic acid isomers. Electrospray ionization (ESI) is commonly used, typically in negative ion mode.

Table 3: Key Mass Spectrometry Fragments for 4-O-Feruloylquinic Acid

| Ion | m/z (Negative Mode) | Description | Source |

| [M-H]⁻ | 367 | Deprotonated molecular ion | [3] |

| [Quinic acid - H]⁻ | 191 | Loss of the feruloyl moiety | [3] |

| [Ferulic acid - H]⁻ | 193 | Characteristic fragment for 4- and 5-isomers | [3] |

| [Quinic acid - H - H₂O]⁻ | 173 | Dehydrated quinic acid fragment, prominent in 4-isomer | [3] |

| [Ferulic acid - H - CO₂]⁻ | 149 | Decarboxylated ferulic acid fragment | |

| [Caffeoyl moiety fragment] | 134 | [3] |

The fragmentation pattern is key to distinguishing between the 3-, 4-, and 5-O-feruloylquinic acid isomers. For the 4-isomer, the base peak is often observed at m/z 173, corresponding to the dehydrated quinic acid fragment. In contrast, the 3- and 5-isomers typically show a more intense peak at m/z 191 (quinic acid)[3].

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a plant matrix, such as green coffee beans.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Extraction:

-

Grind the plant material to a fine powder.

-

Extract the powder with an 80% aqueous methanol solution at a ratio of 1:10 (w/v) for 2 hours with constant stirring at room temperature.

-

Repeat the extraction process three times.

-

Combine the extracts and filter through Whatman No. 1 filter paper.

-

-

Concentration:

-

Evaporate the methanol from the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting aqueous extract can be lyophilized or used directly for the next step.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with deionized water to remove highly polar impurities.

-

Elute the phenolic compounds with methanol.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile).

-

Gradient Program: A linear gradient from 10% to 40% B over 40 minutes.

-

Flow Rate: 4 mL/min.

-

Detection: UV detector at 325 nm.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Purity Analysis:

-

Analyze the collected fraction using analytical HPLC and LC-MS to confirm its purity and identity.

-

Lyophilize the pure fraction to obtain this compound as a powder.

-

Characterization by UPLC-QTOF-MS

Workflow for UPLC-QTOF-MS Analysis

Caption: Workflow for the characterization of this compound by UPLC-QTOF-MS.

Detailed Parameters:

-

UPLC System: An ultra-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Gradient Program: A linear gradient from 5% to 30% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A QTOF mass spectrometer with an ESI source.

-

Ionization Mode: Negative.

-

Capillary Voltage: 3.0 kV.

-

Sampling Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

-

Data Acquisition: Full scan mode from m/z 100 to 1000.

Biosynthesis and Signaling Pathways

This compound is synthesized in plants through the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into a variety of phenolic compounds.

Simplified Biosynthesis Pathway

Caption: Simplified biosynthesis of this compound via the phenylpropanoid pathway.

While specific signaling pathways directly activated by this compound are still under extensive investigation, research on its constituent, ferulic acid, provides insights into its potential biological activities. Ferulic acid is known to modulate various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It is plausible that this compound exerts its effects through similar mechanisms, either directly or after hydrolysis to ferulic acid and quinic acid.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, spectroscopic properties, and analytical methodologies for this compound. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the study and application of this important natural product. Further research is warranted to fully elucidate the specific biological signaling pathways modulated by this compound and to explore its full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of 4-Feruloylquinic Acid in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Introduction

4-Feruloylquinic acid, a member of the chlorogenic acid family, is a significant phenolic compound found in various plants, including coffee beans, fruits, and vegetables.[1][2] It is recognized for its antioxidant and potential health-promoting properties.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological research. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in plant extracts.

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Materials and Methods

Reagents and Standards

-

This compound reference standard (Sigma-Aldrich or equivalent)

-

HPLC grade acetonitrile (MeCN)

-

HPLC grade methanol (MeOH)

-

Formic acid (≥98%)

-

Orthophosphoric acid

-

Ultrapure water

Sample Preparation

-

Extraction: Weigh 1-5 grams of dried and powdered plant material.[3] Macerate with an appropriate solvent such as 80% methanol in water (v/v) at room temperature for 8-24 hours or use ultrasonic-assisted extraction for 10-30 minutes.[4][5][6] A solid-to-solvent ratio of 1:10 to 1:160 (g/mL) can be employed.[4][5]

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).[6]

-

Reconstitution and Final Filtration: Reconstitute the dried extract in the initial mobile phase composition or a methanol:water (1:1, v/v) mixture to a known concentration (e.g., 1-10 mg/mL).[4] Prior to injection, filter the reconstituted sample through a 0.20 or 0.45 µm syringe filter.[3][4]

Chromatographic Conditions

-

HPLC System: An Agilent 1260 system with a diode array detector (DAD) or equivalent.[7]

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][8][9]

-

Mobile Phase:

-

Detection Wavelength: 325 nm or 330 nm for optimal detection of feruloylquinic acids.[3][8][11]

Gradient Elution Program

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 12.5 | 90 | 10 |

| 22.5 | 90 | 10 |

| 60 | 70 | 30 |

This is an exemplary gradient program and may require optimization based on the specific column and plant matrix.[8]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.72 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.334 µg/mL |

| Limit of Quantification (LOQ) | 1.012 µg/mL |

| Accuracy (% Recovery) | 99.02 - 100.73% |

| Precision (% RSD) | < 2.0% |

Data compiled from validated methods for similar phenolic acids.[3][9]

Potential Biological Activity and Signaling Pathway

Ferulic acid and its derivatives, such as this compound, are known to exhibit anti-inflammatory effects by modulating key signaling pathways. One such pathway involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plant extracts. The detailed protocol and validation parameters ensure accurate and reproducible results, making it a valuable tool for researchers, scientists, and professionals in drug development and natural product analysis. The potential of this compound to modulate inflammatory pathways underscores the importance of its accurate quantification in various plant-based matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Analysis of Chlorogenic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 3. turkjps.org [turkjps.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 7. mdpi.com [mdpi.com]

- 8. Determination of Total Chlorogenic Acids in Commercial Green Coffee Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phcogres.com [phcogres.com]

- 11. cris.unibo.it [cris.unibo.it]

Application Note: A Robust LC-MS/MS Method for the Sensitive and Specific Quantification of 4-Feruloylquinic Acid and its Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Feruloylquinic acids (FQAs) are a group of phenolic compounds found in various plants, including coffee beans, fruits, and vegetables. They are esters formed between ferulic acid and quinic acid. As isomers, they share the same chemical formula and mass but differ in the position of the feruloyl group on the quinic acid moiety. 4-O-feruloylquinic acid (4-FQA) and its isomers, such as 3-FQA and 5-FQA, exhibit significant biological activities, including antioxidant and anti-inflammatory properties. The accurate quantification and differentiation of these isomers are crucial for pharmacological studies, food science, and drug development. However, their structural similarity presents a significant analytical challenge. This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of 4-FQA and its key isomers.

Principle of the Method

This method utilizes the high separation efficiency of High-Performance Liquid Chromatography (HPLC) coupled with the specificity and sensitivity of tandem mass spectrometry (MS/MS).

-

Chromatographic Separation: Isomers are separated on a reverse-phase C18 column based on their differential polarity. A gradient elution with an acidified aqueous mobile phase and an organic solvent allows for the resolution of the closely eluting isomers.

-

Mass Spectrometric Detection: Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) in negative mode. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion ([M-H]⁻) for the FQA isomers is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process ensures high selectivity and reduces matrix interference. The differentiation of isomers is possible due to their distinct fragmentation patterns and relative ion intensities.[1][2]

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)

This protocol is a general guideline and may require optimization based on the specific matrix.

-

Homogenization: Weigh 2 grams of the freeze-dried and powdered sample material.

-

Lipid Removal (Optional): Add 20 mL of hexane to the sample, vortex thoroughly, and centrifuge. Discard the hexane supernatant. This step is crucial for high-lipid matrices.

-

Extraction: To the pellet, add 15 mL of a methanol/water (80:20, v/v) solution.[3]

-

Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to enhance extraction efficiency.[3]

-

Centrifugation: Centrifuge the mixture for 15 minutes at 1000 x g.[3]

-

Collection: Collect the supernatant. Repeat the extraction process (steps 3-5) twice more on the remaining pellet.

-

Evaporation & Reconstitution: Pool the supernatants and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 2 mL of the initial mobile phase composition.[3]

-

Filtration: Filter the final extract through a 0.2 µm regenerated cellulose syringe filter into an HPLC vial for analysis.[3]

For biological fluids like plasma or serum, standard bioanalytical sample preparation techniques such as protein precipitation (with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) should be employed to minimize matrix effects.[4][5][6]

Liquid Chromatography (LC) Method

-

System: HPLC or UHPLC system

-

Column: Poroshell 120 EC-C18 (4.6 mm × 100 mm, 2.7 µm) or equivalent high-resolution reverse-phase column.[3]

-

Mobile Phase A: Water with 1% Acetic Acid.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution:

Time (min) % B 0.0 5 4.0 15 8.0 18 12.0 100 14.0 100 16.0 5 | 18.0 | 5 |

-

Flow Rate: 1.2 mL/min.[3]

-

Column Temperature: 25 °C.[3]

-

Injection Volume: 3 µL.[3]

Mass Spectrometry (MS) Method

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode

-

Capillary Voltage: 3500 V[3]

-

Nebulizer Pressure: 50 psi[3]

-

Drying Gas (N₂) Flow: 9.0 L/min[3]

-

Gas Temperature: 350 °C[3]

-

Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

MRM Transitions and Diagnostic Ions for Feruloylquinic Acid Isomers

The precursor ion for FQA isomers is m/z 367.1.[1] The key to their differentiation lies in the unique product ions generated during fragmentation and their relative abundances. The base peak (most intense product ion) is particularly important for identification.

| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) for Quantitation (Base Peak) [m/z] | Qualifying Product Ion (Q3) [m/z] | Notes on Fragmentation |

| 4-O-Feruloylquinic Acid (4-FQA) | 367.1 | 173.0 | 193.0 | The base peak at m/z 173 is highly characteristic of the 4-isomer.[1][7] |

| 3-O-Feruloylquinic Acid (3-FQA) | 367.1 | 193.0 | 191.0, 134.0 | The base peak corresponds to the ferulic acid moiety (m/z 193).[1] |

| 5-O-Feruloylquinic Acid (5-FQA) | 367.1 | 191.0 | 179.0 | The base peak corresponds to the deprotonated quinic acid moiety (m/z 191).[8] |

Visualization

Caption: Overall experimental workflow for the analysis of FQA isomers.

Caption: Characteristic fragmentation pathway of 4-O-Feruloylquinic acid.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and highly selective tool for the simultaneous separation and quantification of 4-Feruloylquinic acid and its isomers. The distinct fragmentation patterns observed in tandem mass spectrometry, particularly the unique base peak at m/z 173 for 4-FQA, allow for the unambiguous identification of each isomer.[1][7] This protocol is suitable for high-throughput analysis in various matrices and can be invaluable for researchers in pharmacology, food chemistry, and metabolomics.

References

- 1. researchgate.net [researchgate.net]

- 2. hierarchical-scheme-for-lc-ms-n-identification-of-chlorogenic-acids - Ask this paper | Bohrium [bohrium.com]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Extraction of 4-Feruloylquinic Acid from Coffee Beans